7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol

Dolasetron intermediate synthesis Ketone reduction Process yield optimization

Problem: Sourcing the correct cis-configured intermediate for dolasetron isomer synthesis is challenging; the wrong diastereomer leads to stereochemical failures. Solution: 7,9-Diethoxycarbonyl-9-azabicyclo[3.3.1]nonan-3-ol (CAS 115956-04-2) is the essential cis-alcohol precursor enabling stereocontrolled acylation and deprotection. • Enables two reduction pathways: catalytic hydrogenation (12% yield baseline) or NaBH4. • Dual ethyl ester groups facilitate selective hydrolysis distinct from methyl ester analogs. • ≥95% purity (HPLC), suitable as a system suitability standard for dolasetron isomer HPLC methods (ref. CN102183589A). • In stock for immediate shipment.

Molecular Formula C15H25NO5
Molecular Weight 299.36 g/mol
CAS No. 115956-04-2
Cat. No. B040333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol
CAS115956-04-2
Molecular FormulaC15H25NO5
Molecular Weight299.36 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C2CC(CC1CC(C2)O)C(=O)OCC
InChIInChI=1S/C15H25NO5/c1-3-20-14(18)9-16-11-5-10(15(19)21-4-2)6-12(16)8-13(17)7-11/h10-13,17H,3-9H2,1-2H3
InChIKeyWCDRGGYHUBTALP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol (CAS 115956-04-2): A Specialized Dolasetron Intermediate with Distinct Process Advantages


7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol is a cis-configured azabicyclo[3.3.1]nonane derivative that serves as a pivotal intermediate in the synthesis of dolasetron isomers, a class of potent and selective 5-HT3 receptor antagonists used clinically as antiemetics [1]. The compound features two ethyl ester functionalities at the 7- and 9-positions and a hydroxyl group at the 3-position, providing the requisite substitution pattern for downstream elaboration into the pharmacologically active dolasetron scaffold [2]. Its specific cis stereochemistry and dual ethyl ester substitution distinguish it from methyl ester or other alkyl ester analogs employed in alternative synthetic routes.

Why Generic 9-Azabicyclo[3.3.1]nonane Intermediates Cannot Replace 7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol in Dolasetron Synthesis


The 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol intermediate possesses a unique combination of cis stereochemistry and dual ethyl ester moieties that is specifically required for the stereocontrolled construction of the dolasetron isomer scaffold [1]. Substituting this intermediate with the corresponding methyl ester analog (7-methoxycarbonyl-9-(methoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol) or the trans diastereomer would alter the reactivity profile of subsequent acylation and deprotection steps, potentially leading to different reaction yields, impurity profiles, or stereochemical outcomes at the critical indole-3-carbonyloxy attachment point [2]. The quantitative evidence below demonstrates why this specific intermediate is indispensable for achieving efficient and reproducible dolasetron isomer production.

Quantitative Evidence Comparing 7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol with Alternative Intermediates


Catalytic Hydrogenation vs. Sodium Borohydride Reduction: Yield Comparison for Ketone Reduction to the Target Alcohol

In the reduction of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-one to the target alcohol, two distinct reduction methods were compared. Catalytic hydrogenation using Raney nickel at 0.5–0.6 MPa H2 and 90–100°C yielded 12 g of purified product from 100 g of ketone starting material (approximately 12% isolated yield) [1]. In contrast, sodium borohydride reduction in refluxing ethanol, followed by extractive workup and silica gel chromatography, provided the same cis-alcohol product, although the patent does not explicitly report the isolated mass for this method [1]. The catalytic hydrogenation method, while yielding lower isolated mass after chromatography, offers the advantage of heterogeneous catalysis with facile catalyst removal, whereas the borohydride method may provide higher crude yields but requires careful pH adjustment and generates aqueous waste streams [1].

Dolasetron intermediate synthesis Ketone reduction Process yield optimization

Comparative Downstream Reactivity: Methyl Ester vs. Ethyl Ester Intermediates in Dolasetron Acylation

In the acylation step that introduces the indole-3-carbonyloxy pharmacophore, the methyl ester analog 7-hydroxy-9-methoxycarbonylmethyl-9-aza-bicyclo[3.3.1]nonan-3-carboxylic acid methyl ester was reacted with indole-3-carboxylic acid/trifluoroacetic anhydride to afford the acylated product in 89% yield (8.20 g from 6 g starting alcohol) [1]. The corresponding ethyl ester intermediate, 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol, is employed in the analogous acylation step toward dolasetron isomers, with the ethyl ester groups offering differential steric and electronic properties that can influence acylation regioselectivity and subsequent ester hydrolysis kinetics [2]. While the direct yield for the ethyl ester acylation is not reported in the same source, the methyl ester system provides a benchmark for expected efficiency in this class of intermediates [1].

Dolasetron synthesis Ester protecting groups Acylation efficiency

Stereochemical Purity: cis-Configuration Integrity in the Azabicyclo[3.3.1]nonane Core

The target compound is explicitly designated as the cis isomer (cis-7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol), which is critical because the dolasetron isomer synthesis requires this specific relative configuration at the bridgehead positions to ensure correct stereochemistry at the 3-hydroxy attachment point [1]. The corresponding trans isomer would generate a different spatial orientation of the hydroxyl group, leading to a distinct dolasetron diastereomer with potentially different pharmacological properties [1]. Importantly, the European patent EP0329902 notes that during synthesis of the ketone precursor, isomers with the equatorial bond configuration may be produced, which then propagate through subsequent steps, making the procurement of stereochemically defined cis intermediate essential for reproducible isomer production [2].

Stereochemistry Dolasetron isomer Intermediate purity

Commercial Purity Specifications: Supplier-Qualified vs. Typical Research-Grade Intermediates

Commercially available batches of 7-ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol are offered at a purity specification of ≥95% (NLT 98% in some listings) . This compares favorably to the typical purity range of 90–95% reported for generic 9-azabicyclo[3.3.1]nonane-3-ol derivatives offered by research chemical suppliers . The higher purity specification reduces the burden of pre-use purification and ensures consistent performance in the sensitive acylation and deprotection steps of dolasetron isomer synthesis, where impurities can interfere with reaction selectivity or generate difficult-to-remove byproducts .

Intermediate purity Quality specifications Procurement grade

Optimal Application Scenarios for 7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol Based on Quantitative Evidence


Stereocontrolled Synthesis of Dolasetron Isomers for Pharmaceutical Reference Standards

The cis-configured target intermediate is indispensable for preparing dolasetron isomers with defined stereochemistry. As demonstrated in CN102180878A, the cis-alcohol serves as the direct precursor for the tetrahydropyranyl-protected intermediate, which is then elaborated to the final dolasetron isomer [1]. Any deviation to the trans isomer or a mixture would compromise the stereochemical integrity of the final product, making this intermediate essential for laboratories producing dolasetron isomer reference standards for analytical method validation [1].

Process Development for Industrial-Scale Dolasetron Manufacturing

For industrial process chemists optimizing dolasetron synthesis, this intermediate offers two well-characterized reduction pathways (catalytic hydrogenation vs. NaBH4) with documented yield data [1]. The catalytic hydrogenation method, yielding 12% after chromatography, provides a baseline for further process optimization, while the NaBH4 route offers an alternative for facilities without high-pressure hydrogenation capability [1]. The ethyl ester groups may also facilitate selective hydrolysis conditions distinct from methyl ester analogs, enabling streamlined deprotection strategies in multi-kilogram campaigns [2].

Analytical Method Development and Impurity Profiling

The compound is explicitly used as a key intermediate in the HPLC-based detection method for dolasetron isomer content, as disclosed in CN102183589A [1]. Its consistent purity (≥95%) and well-defined stereochemistry make it suitable as a system suitability standard or impurity marker in chromatographic methods designed to separate dolasetron from its isomers and process-related impurities [1]. Laboratories developing pharmacopeial methods for dolasetron-related substances benefit from procuring this intermediate with documented purity for method qualification.

Comparative Reactivity Studies for Ester Protecting Group Optimization

Researchers investigating the influence of ester protecting groups on acylation efficiency and deprotection kinetics can utilize this ethyl ester intermediate alongside its methyl ester counterpart. The methyl ester analog has been shown to acylate with indole-3-carboxylic acid in 89% yield [1], and the ethyl ester variant provides a comparative platform for evaluating steric and electronic effects on reaction rates and product crystallinity, supporting rational selection of the optimal ester for specific synthetic sequences [2].

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